

Application Note: Quantification of Tivozanib Hydrate in Plasma Samples by LC-MS

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Compound of Interest		
Compound Name:	Tivozanib hydrate	
Cat. No.:	B560398	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tivozanib is a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.[1][2] Accurate quantification of tivozanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][3][4] This application note provides a detailed protocol for the quantification of tivozanib in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is sensitive, specific, and reproducible, making it suitable for high-throughput analysis in a research or clinical setting.

Experimental Protocols

This section details the necessary procedures for the quantification of tivozanib in plasma, from sample preparation to LC-MS/MS analysis.

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of tivozanib from plasma samples.[5][6]

Materials:



- Human or animal plasma samples
- Tivozanib reference standard
- Internal standard (IS), e.g., D4-Tivozanib[7] or another suitable analogue
- Acetonitrile, HPLC grade[5][6][7]
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Allow plasma samples to thaw at room temperature.
- In a 1.5 mL microcentrifuge tube, add 50 μL of plasma sample.
- Spike with an appropriate amount of internal standard solution.
- Add 100 μL of acetonitrile to precipitate the plasma proteins.[6]
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- The supernatant can be directly injected into the LC-MS/MS system or diluted further if high concentrations are expected.[5]

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.

Instrumentation and Conditions:



- LC System: An Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
- Column: A reversed-phase C18 column, such as a UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 μ m)[5] or Symmetry C18 (e.g., 4.6 x 150 mm, 3.5 μ m).[7]
- Mobile Phase A: 0.1% formic acid in water.[5]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 μL.[7]
- Column Temperature: 40 °C.
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is
 gradually increased to elute tivozanib and then returned to the initial conditions for column
 re-equilibration.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.

Instrumentation and Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode. [5][7]
- MRM Transitions:
 - Tivozanib: For quantifying low concentrations, the transition m/z 455.2 → 341.1 is monitored. For higher concentrations, a less abundant isotopologue transition of m/z 456.2
 → 341.1 can be used to extend the linear dynamic range.[5] Another reported transition is m/z 510.69.[7]



- Internal Standard (D4-Tivozanib): m/z 514.26.[7]
- Ion Source Parameters: Optimized for maximum signal intensity of tivozanib and the internal standard. This includes optimizing the ion spray voltage, source temperature, and gas flows.

 [7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for tivozanib quantification in plasma.

Table 1: Chromatographic and Mass Spectrometric Conditions

Parameter	Method 1[5][6]	Method 2[7]	Method 3[8]
LC Column	UPLC BEH C18 (2.1 x 50 mm, 1.7 μm)	Symmetry C18 (4.6 x 150 mm, 3.5 μm)	Waters C8 (4.6 x 100 mm, 3.5 μm)
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile	Hexane sulphonic acid and Acetonitrile (40:60)	Ammonium formate and Methanol (70:30)
Flow Rate	0.4 mL/min	1.0 mL/min	1.0 mL/min
Ionization Mode	ESI Positive	ESI Positive	ESI Positive
MRM Transition (Tivozanib)	455.2 → 341.1 (low conc.)456.2 → 341.1 (high conc.)	510.69 → [Product ion not specified]	Not specified
Internal Standard	Not specified	D4-Tivozanib (m/z 514.26)	Deuterium labeled

Table 2: Method Validation Parameters

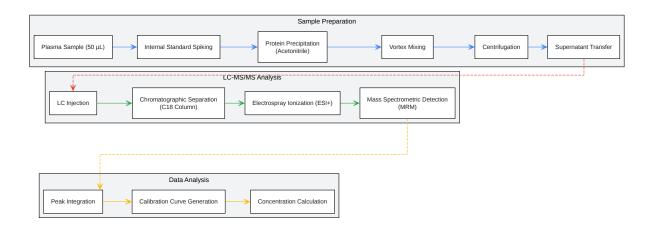


Parameter	Method 1 (Human & Mouse Plasma) [5][6]	Method 2 (Rabbit Plasma)[7]	Method 3 (Rat Plasma)[8][9]
Linearity Range (ng/mL)	0.5 - 5000	50 - 400	5 - 100
Correlation Coefficient (r²)	> 0.99	0.9996	0.999
Precision (%CV)	Within 15%	Within acceptable limits	Within acceptable limits
Accuracy (%Bias)	Within 15%	Within acceptable limits	Within acceptable limits
Recovery (%)	Not explicitly stated	95.85 - 101.06	Not explicitly stated
Matrix Effect (%CV)	Within acceptable limits	1.1	1.0

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of tivozanib in plasma samples by LC-MS.





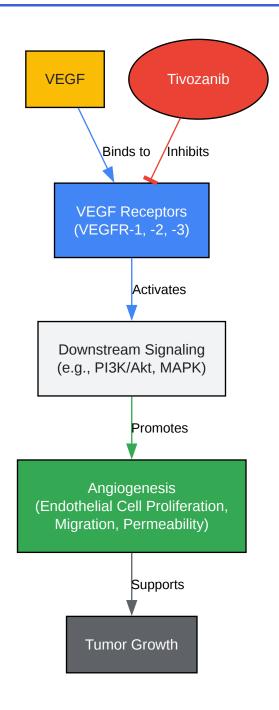
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Caption: Workflow for Tivozanib Quantification in Plasma by LC-MS.

Signaling Pathway

Tivozanib is a tyrosine kinase inhibitor that targets VEGF receptors, playing a critical role in inhibiting angiogenesis, a key process in tumor growth.





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Caption: Tivozanib's Inhibition of the VEGF Signaling Pathway.

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